molecular formula C10H5N3O3 B3329256 (2-Nitrobenzoyl)propanedinitrile CAS No. 56741-92-5

(2-Nitrobenzoyl)propanedinitrile

Cat. No.: B3329256
CAS No.: 56741-92-5
M. Wt: 215.16 g/mol
InChI Key: WZJDIJYUSDIWBQ-UHFFFAOYSA-N
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Description

(2-Nitrobenzoyl)propanedinitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. While specific studies on this exact molecule are limited, its structure, featuring both a nitrobenzoyl group and a propanedinitrile (dicyano) moiety, suggests potential utility as a key synthetic intermediate . Compounds with active nitrile groups, similar to the propanedinitrile unit, are frequently employed in the construction of complex heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . For instance, related structures are investigated for their role in forming pyridine and other nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry . The nitrile functional group is known for its versatility in research, often acting as a hydrogen bond acceptor in molecular interactions or serving as a precursor to other functional groups like carboxylic acids or amines . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheet (SDS) and conduct all necessary risk assessments before use.

Properties

IUPAC Name

2-(2-nitrobenzoyl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-7(6-12)10(14)8-3-1-2-4-9(8)13(15)16/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDIJYUSDIWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20850185
Record name (2-Nitrobenzoyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20850185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-92-5
Record name (2-Nitrobenzoyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20850185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Nitrobenzoyl)propanedinitrile typically involves the reaction of 2-nitrobenzoyl chloride with malononitrile under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is typically stirred for several hours, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrobenzoyl)propanedinitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride in the presence of hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Stannous chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Reduction: The major product formed is the corresponding aniline derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(2-Nitrobenzoyl)propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has potential biological activity and is studied for its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Nitrobenzoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s effects are mediated through its interaction with enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Propanedinitrile Derivatives

Compound Name Molecular Formula* Substituent Application Key Finding
This compound C₁₀H₅N₃O₃ 2-nitrobenzoyl Bioreporter activation No cross-reactivity
α-Chlorobenzalmalononitrile C₁₀H₅ClN₂ Chlorophenylmethylidene Chemical synthesis High electrophilicity
DDNP C₁₆H₁₂N₄ Naphthalenyl ethylidene Neuroimaging probe Binds amyloid aggregates
2-(3-Phenylpropenylidene)propanedinitrile C₁₂H₈N₂ Phenylpropenylidene Knoevenagel product 79.1% conversion

*Molecular formulas inferred from structural analogs in evidence.

Table 2: Reactivity and Electronic Effects

Compound Substituent Position Electron Effect Reaction Yield/Outcome
This compound Ortho-nitro Strong EWG Specific bioreporter induction
2-[(4-Methoxyphenyl)methylene]propanedinitrile Para-methoxy Moderate EDG Enhanced solubility in DMSO
3-(2-Nitrobenzoyl)-pyrazole Ortho-nitro EWG-mediated Intramolecular oxidation

Q & A

Q. What are the standard synthetic routes for (2-Nitrobenzoyl)propanedinitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Knoevenagel condensation , a method widely used for propanedinitrile derivatives. This reaction couples a nitro-substituted benzaldehyde with malononitrile under basic conditions (e.g., piperidine or ammonium acetate). Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Transition-metal catalysts (e.g., palladium) can improve regioselectivity in complex nitroaromatic systems .
  • Temperature : Elevated temperatures (80–100°C) accelerate condensation but may promote side reactions if the nitro group participates in unintended redox processes .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for identifying the nitrobenzoyl moiety (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and the propanedinitrile group (C≡N signals at δ 110–120 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the nitrobenzoyl group and the sp2^2-hybridized carbon in the dinitrile moiety. Recent studies on analogous compounds (e.g., [(thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile) highlight the utility of single-crystal diffraction for confirming stereoelectronic effects .
  • IR Spectroscopy : Strong absorptions near 2220 cm1^{-1} (C≡N stretch) and 1520 cm1^{-1} (asymmetric NO2_2 stretch) provide complementary evidence .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in intramolecular oxidation or redox processes?

The nitro group can act as an intramolecular oxidant , particularly in reactions involving sulfur-containing intermediates. For example:

  • In analogous nitrobenzoyl derivatives, DFT studies reveal that the nitro group participates in hydrogen abstraction after forming a transient sulfur–nitrate complex, leading to aromatization or oxidative cyclization .
  • The nitro group’s electron-withdrawing nature polarizes the propanedinitrile moiety, enhancing its susceptibility to nucleophilic attack (e.g., in Michael additions) .
  • Contradiction Note : While experimental data suggest predominant nitro-mediated oxidation, computational models for similar compounds indicate competing pathways (e.g., oxygen addition), necessitating kinetic isotope effect (KIE) studies to resolve ambiguities .

Q. How can computational methods like DFT predict the electronic properties and biological interactions of this compound?

  • Electrostatic Potential Maps : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions at the nitro and dinitrile groups, which correlate with antimicrobial activity by targeting bacterial electron transport chains .
  • Molecular Docking : Simulations with enzymes (e.g., cytochrome P450) predict binding affinities based on the compound’s planarity and nitro group orientation. For example, the nitrobenzoyl moiety may occupy hydrophobic pockets, while the dinitrile group forms hydrogen bonds with catalytic residues .
  • Thermodynamic Stability : Ab initio methods assess the energy profile of tautomeric forms, revealing that the keto-enol equilibrium is skewed toward the nitro-stabilized keto form .

Q. What strategies resolve contradictions between experimental and computational data in characterizing this compound?

  • Hybrid QM/MM Approaches : Combine quantum mechanics for reactive sites (e.g., nitro group) with molecular mechanics for the bulk structure to model solvent effects accurately .
  • Experimental Validation : Use advanced techniques like in situ FT-IR to monitor reaction intermediates proposed by computational models. For instance, transient nitrile oxide intermediates predicted by DFT can be confirmed spectroscopically .
  • Error Analysis : Compare computed vs. experimental bond lengths (e.g., C-NO2_2) to calibrate basis sets or functionals. Discrepancies >0.05 Å may indicate the need for dispersion corrections .

Methodological Considerations

Q. How should researchers design experiments to optimize the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the nitrobenzoyl ring (e.g., electron-withdrawing groups at para positions) and measure inhibition of bacterial growth (MIC values) .
  • Metabolic Stability Assays : Use hepatic microsomes to assess cytochrome P450-mediated degradation, guiding the incorporation of steric hindrance near metabolically labile sites .
  • Toxicity Profiling : Evaluate reactive oxygen species (ROS) generation in mammalian cells to balance efficacy and safety .

Q. What are the best practices for analyzing crystallographic data of this compound derivatives?

  • Rigid-Body Refinement : Apply constraints to the nitro group’s rotational freedom to avoid overfitting thermal displacement parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) to explain packing motifs and solubility trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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